molecular formula C11H16ClF2N5 B12224855 1-(difluoromethyl)-N-[(2,4-dimethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride

1-(difluoromethyl)-N-[(2,4-dimethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride

Cat. No.: B12224855
M. Wt: 291.73 g/mol
InChI Key: UBORTULJCOSYNX-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-N-[(2,4-dimethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride is a compound of significant interest in the field of organic chemistry This compound features a difluoromethyl group, which is known for its ability to enhance the biological activity and stability of molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(difluoromethyl)-N-[(2,4-dimethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride typically involves multiple steps. One common method includes the reaction of alkyl difluoroacetoacetate with methylhydrazine in the presence of a weak base such as sodium carbonate or potassium carbonate . This reaction promotes the formation of the pyrazole ring, which is a crucial component of the compound.

Another method involves the reaction of a diethyl ester compound with an amine, an alkali, and a carbonylation reagent to generate a diacrylate compound. This compound is then reacted with a fluorination reagent, a Lewis acid, and methylhydrazine to form the pyrazole ring .

Industrial Production Methods

Industrial production of this compound can be achieved through the optimization of the above synthetic routes. The use of readily available raw materials and simple reaction conditions makes the process economically viable. The total yield can reach 80% or more, with a purity of 98% or higher .

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethyl)-N-[(2,4-dimethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly involving the difluoromethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

1-(Difluoromethyl)-N-[(2,4-dimethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-N-[(2,4-dimethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Difluoromethyl)-N-[(2,4-dimethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride is unique due to its specific combination of functional groups and the presence of two pyrazole rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H16ClF2N5

Molecular Weight

291.73 g/mol

IUPAC Name

1-(difluoromethyl)-N-[(2,4-dimethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C11H15F2N5.ClH/c1-7-4-15-17(3)10(7)5-14-9-6-18(11(12)13)16-8(9)2;/h4,6,11,14H,5H2,1-3H3;1H

InChI Key

UBORTULJCOSYNX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C)CNC2=CN(N=C2C)C(F)F.Cl

Origin of Product

United States

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